Bruceantin

概要

説明

準備方法

化学反応の分析

ブルセアンチンは、酸化、還元、置換反応など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。 たとえば、酸化反応により、より高度に酸素化されたブルセアンチンの誘導体が生成される可能性があります .

科学研究への応用

ブルセアンチンは、化学、生物学、医学、および産業における科学研究への応用について、広く研究されてきました。 医学では、ブルセアンチンは、特に転移性乳がんおよび悪性黒色腫の治療における、抗腫瘍薬としての可能性について調査されています 。 それはまた、多発性骨髄腫がん幹細胞の増殖を阻害する有望な結果を示しました 。 さらに、ブルセアンチンは、抗生物質、抗アメーバ、および抗マラリア活性について研究されています 。 化学では、ブルセアンチンは、高度に酸素化された多環式構造の合成と反応性を研究するための貴重な化合物として役立ちます .

科学的研究の応用

Bruceantin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In medicine, this compound has been investigated for its potential as an antitumor drug, particularly in the treatment of metastatic breast cancer and malignant melanoma . It has also shown promise in inhibiting the growth of multiple myeloma cancer stem cells . Additionally, this compound has been studied for its antibiotic, antiamoebic, and antimalarial activities . In chemistry, this compound serves as a valuable compound for studying the synthesis and reactivity of highly oxygenated polycyclic structures .

作用機序

ブルセアンチンは、ペプチジル転移酵素の伸長反応を阻害することによりその効果を発揮し、その結果、タンパク質およびDNA合成が減少します 。 この阻害は、ポリリボソームのモノソームへの分解と、新生ペプチドの完了した鎖としての放出につながります 。 ブルセアンチンは、多発性骨髄腫がん幹細胞の増殖と生存に関与するノッチ経路も標的にしています 。 さらに、ブルセアンチンは、発がん性シグナル伝達の転写仲介因子であるSTAT3のDNA結合能力を阻害することが示されています .

類似の化合物との比較

ブルセアンチンは、ブルサトル、ブルセアンチノール、およびさまざまなブルセイン化合物などの他のカッシンノイドに似ています 。 これらの化合物は、抗腫瘍、抗生物質、および抗マラリア特性を含む、類似の化学構造と生物学的活性を共有しています 。 ブルセアンチンは、ペプチジル転移酵素の伸長反応の特異的な阻害と、ノッチ経路とSTAT3を標的にする能力においてユニークです 。 他の類似の化合物には、海洋植物や動物から分離され、抗がん特性について試験されている、プサマプリン、ディデムニン、ドラスタチン、エクテイナシジン、およびハリコンドリンがあります .

類似化合物との比較

Bruceantin is similar to other quassinoids, such as brusatol, bruceantinol, and various bruceine compounds . These compounds share similar chemical structures and biological activities, including antitumor, antibiotic, and antimalarial properties . this compound is unique in its specific inhibition of the peptidyl transferase elongation reaction and its ability to target the Notch pathway and STAT3 . Other similar compounds include psammaplin, didemnin, dolastin, ecteinascidin, and halichondrin, which are isolated from marine plants and animals and have been tested for their anticancer properties .

生物活性

Bruceantin, a natural product derived from the Brucea species (Simaroubaceae), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to detail the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and potential therapeutic applications.

This compound exhibits its anticancer properties primarily through the following mechanisms:

- Inhibition of Protein Synthesis : this compound interacts with the peptidyltransferase site of ribosomes, inhibiting protein synthesis. This mechanism is crucial for its antineoplastic activity, particularly in cancer cells that are highly dependent on protein synthesis for growth and survival .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, in RPMI 8226 multiple myeloma cells, treatment with this compound resulted in significant apoptosis through caspase activation and mitochondrial pathway involvement .

- Targeting Cancer Stem Cells : this compound has shown efficacy against multiple myeloma cancer stem cells (MM-CSCs), which are known for their resistance to conventional therapies. It induces cell cycle arrest and apoptosis in MM-CSCs, suggesting a potential role in overcoming treatment resistance .

- Down-regulation of c-MYC : The compound has been observed to down-regulate c-MYC levels in sensitive cell lines, which is associated with both differentiation and apoptosis. This effect is particularly pronounced in leukemia and lymphoma models .

Effects on Cancer Types

This compound has been investigated across various cancer types, with notable findings summarized below:

Case Studies and Clinical Trials

This compound's clinical potential has been evaluated through various trials:

- Phase I Trials : Initial trials indicated moderate toxicity at higher doses, primarily involving hypotension and gastrointestinal side effects. Hematological toxicity was minimal, primarily resulting in thrombocytopenia .

- Phase II Trials : Trials involving patients with metastatic breast cancer and malignant melanoma did not yield significant tumor regressions, leading to the termination of these studies. However, the data collected provided insights into dosage and side effects .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Anti-Cancer Activity : this compound has been shown to inhibit the proliferation of MM-CSCs starting at concentrations as low as 25 nM. It effectively alters gene expression related to the Notch signaling pathway, which is implicated in CSC behavior .

- Combination Therapies : Research suggests that this compound may enhance the efficacy of other chemotherapeutics when used in combination, potentially improving outcomes for patients with resistant forms of cancer .

- Molecular Targeting : The ability of this compound to bind to HSP90 and disrupt its function presents a promising avenue for targeting hormone receptor-positive cancers, particularly CRPC .

特性

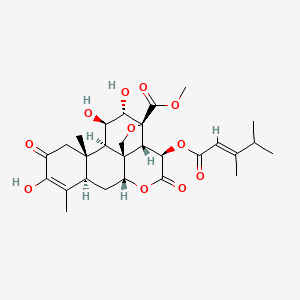

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXZTBHNKVIRL-GOTQHHPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-75-6 | |

| Record name | Bruceantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BRUCEANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。